Bicisate chemical structure and properties
Bicisate chemical structure and properties
Bicisate: A Technical Guide
An In-depth Examination of the Chemical Structure, Properties, and Clinical Workflow of a Key SPECT Imaging Agent
Introduction
Bicisate, also known as ethyl cysteinate dimer (ECD), is a crucial chelating agent used in nuclear medicine.[1] Its primary application is in single-photon emission computed tomography (SPECT) for cerebral blood flow imaging. When complexed with Technetium-99m (99mTc), it forms the neutral, lipophilic radiopharmaceutical [99mTc]Tc-bicisate, which is capable of crossing the blood-brain barrier.[1][2][3] This guide provides a detailed overview of Bicisate's chemical structure, its physicochemical and pharmacological properties, and the established protocols for its use in a clinical research and diagnostic setting.
Chemical Structure and Identifiers
Bicisate is chemically designated as N,N'-1,2-ethylenediylbis-L-cysteine diethyl ester.[1][4] The molecule features two L-cysteine units linked by an ethylene bridge between their nitrogen atoms. The presence of two chiral centers gives rise to different stereoisomers; however, it is the l,l-isomer that is utilized in the clinically effective 99mTc-bicisate complex due to its significant retention in the brain.[4]
| Identifier | Value |
| IUPAC Name | ethyl (2R)-2-[2-[[(2R)-1-ethoxy-1-oxo-3-sulfanylpropan-2-yl]amino]ethylamino]-3-sulfanylpropanoate[1] |
| SMILES | CCOC(=O)--INVALID-LINK--NCCN--INVALID-LINK--C(=O)OCC |
| InChI Key | RZQNBTMGBODDSK-UWVGGRQHSA-N[1] |
| CAS Number | 121251-02-3 (free base)[1][5] |
| Molecular Formula | C12H24N2O4S2[1] |
| Molecular Weight | 324.5 g/mol [1] |
Physicochemical and Pharmacological Properties
The utility of Bicisate in brain imaging is a direct result of its specific physicochemical properties. The free base is a lipophilic molecule, a characteristic that is maintained upon chelation with 99mTc. This lipophilicity is crucial for its ability to passively diffuse across the blood-brain barrier.
Physicochemical Data
| Property | Value |
| Melting Point | 196-198°C[1] |
| Solubility | Insoluble in water[1] |
| Physical Description | Lyophilized solid (as dihydrochloride salt in kits)[3] |
Pharmacological Data
| Property | Description |
| Mechanism of Action | As the [99mTc]Tc-bicisate complex, it acts as a radioactive tracer.[6] Its uptake and retention in the brain are proportional to regional cerebral blood flow (CBF), allowing for the visualization of perfusion patterns.[4] |
| Metabolism | In the brain, the ester groups of the [99mTc]Tc-bicisate complex are enzymatically hydrolyzed. This metabolic conversion results in more polar, acidic metabolites that are unable to diffuse back across the blood-brain barrier, effectively trapping the radioactivity within brain cells.[3][4] |
| Elimination | Bicisate and its metabolites are primarily excreted through the kidneys. Approximately 50% of the injected dose is excreted in the urine within two hours, and 74% is eliminated via this route within 24 hours.[3] |
| Radioactive Half-life (99mTc) | 6.02 hours[3][7] |
Experimental Protocols
The preparation and quality control of Technetium Tc-99m Bicisate for injection are critical steps to ensure diagnostic accuracy and patient safety. The following are generalized protocols based on standard practices.
Preparation of Technetium Tc-99m Bicisate Injection
This protocol describes the reconstitution of a commercially available kit, which typically consists of two vials.
Materials:
-
Vial A: Lyophilized Bicisate dihydrochloride and a stannous reducing agent.
-
Vial B: Buffer solution.
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Sterile, non-pyrogenic, oxidant-free Sodium Pertechnetate Tc99m Injection.
-
Lead-shielded sterile vial.
-
Sterile syringes.
Procedure:
-
Buffer Addition: Using a sterile syringe, aseptically withdraw the required volume of buffer solution from Vial B and inject it into Vial A. Gently swirl the contents of Vial A until the lyophilized powder is completely dissolved.
-
Pertechnetate Addition: In a shielded container, add the Sodium Pertechnetate Tc99m Injection to the reconstituted Vial A.
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Incubation: Allow the mixture to stand at room temperature for a minimum of 30 minutes to ensure complete complexation.
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Final Product: The resulting solution is a sterile, clear, colorless preparation of [99mTc]Tc-bicisate suitable for intravenous injection.
Quality Control: Radiochemical Purity
To ensure the diagnostic quality of the preparation, the radiochemical purity must be assessed. The United States Pharmacopeia (USP) mandates a radiochemical purity of not less than 90%.[4] A common method is thin-layer chromatography (TLC).
Materials:
-
Thin-layer chromatographic silica gel sheet (2.5 cm x 7.5 cm).
-
Chromatography chamber.
-
HPLC grade ethyl acetate (mobile phase).
-
Radiochromatogram scanner or gamma counter.
Procedure:
-
Spotting: Apply approximately 5 µL of the prepared [99mTc]Tc-bicisate injection onto the silica gel sheet, about 2 cm from the bottom. Allow the spot to air dry for 5-10 minutes.
-
Development: Place the TLC plate in a pre-equilibrated chromatography chamber containing ethyl acetate. Allow the solvent front to move 5 cm from the origin.
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Analysis: Remove the plate, allow it to dry, and determine the distribution of radioactivity using a scanner. The lipophilic [99mTc]Tc-bicisate complex will migrate with the solvent front (Rf ≈ 1.0), while impurities like free pertechnetate (99mTcO4-) and hydrolyzed-reduced 99mTc will remain at the origin (Rf = 0.0).
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Calculation: The radiochemical purity is calculated as: (Activity at solvent front / Total activity on the strip) x 100%.
Diagrams and Workflows
Logical Workflow: Preparation of [99mTc]Tc-bicisate for Injection
Caption: Workflow for the preparation of Technetium-99m Bicisate injection.
Signaling Pathway: Mechanism of Brain Retention
References
- 1. Bicisate | C12H24N2O4S2 | CID 72048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Technetium 99mTc Bicisate [drugfuture.com]
- 3. DailyMed - NEUROLITE- bicisate dihydrochloride kit [dailymed.nlm.nih.gov]
- 4. Bicisate Dihydrochloride [benchchem.com]
- 5. medkoo.com [medkoo.com]
- 6. Technetium tc-99m bicisate | C12H21N2O5S2Tc-5 | CID 155491161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. uspbpep.com [uspbpep.com]
